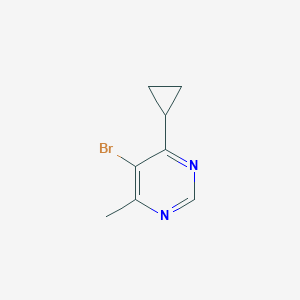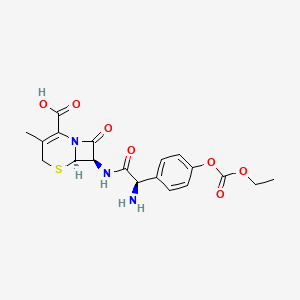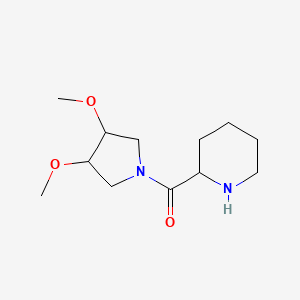![molecular formula C10H22N2 B1488225 Tert-butyl[(piperidin-3-yl)methyl]amine CAS No. 1225479-60-6](/img/structure/B1488225.png)
Tert-butyl[(piperidin-3-yl)methyl]amine
Overview
Description
Tert-butyl[(piperidin-3-yl)methyl]amine (TBPA) is an organic amine compound that has been widely used in laboratory experiments and research studies due to its unique chemical properties. TBPA is a tertiary amine, meaning it has three carbon atoms attached to its nitrogen atom, and it contains a piperidine ring, which is a five-membered ring with nitrogen and carbon atoms. TBPA has a wide range of applications in the field of chemistry, including its use as a catalyst, a reagent, and a ligand.
Scientific Research Applications
Drug Design and Development
“Tert-butyl[(piperidin-3-yl)methyl]amine” is a valuable building block in medicinal chemistry. Its piperidine core is a common motif in pharmaceuticals due to its favorable interaction with biological targets. The compound’s structural versatility allows for the synthesis of various derivatives, which can be screened for therapeutic activity. For instance, it can be used to create selective fragments that disrupt specific protein-protein interactions, a method employed in fragment-based drug discovery .
Synthesis of Piperidine Derivatives
Piperidine derivatives are crucial in the synthesis of more complex molecules. “Tert-butyl[(piperidin-3-yl)methyl]amine” serves as a starting point for synthesizing substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones. These structures are significant due to their presence in numerous classes of pharmaceuticals and alkaloids .
Biological Activity Studies
The compound’s derivatives can be used to study various biological activities. By modifying the piperidine ring or the amine group, researchers can create molecules with potential pharmacological effects. These derivatives can then be tested for activities such as enzyme inhibition, receptor binding, or modulation of biological pathways .
Chemical Biology Probes
In chemical biology, “Tert-butyl[(piperidin-3-yl)methyl]amine” derivatives can be used as probes to investigate biological systems. They can help in understanding the function of enzymes, receptors, and other proteins by acting as inhibitors or activators, providing insights into the molecular mechanisms of diseases .
properties
IUPAC Name |
2-methyl-N-(piperidin-3-ylmethyl)propan-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H22N2/c1-10(2,3)12-8-9-5-4-6-11-7-9/h9,11-12H,4-8H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABEOUIRYXNKKET-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NCC1CCCNC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl[(piperidin-3-yl)methyl]amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



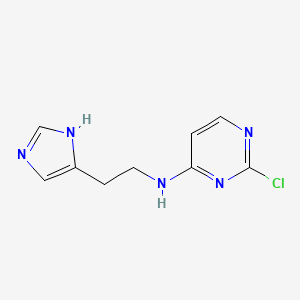
![2-(2-aminoethyl)-2H,3H,5H,7H,8H-pyrano[4,3-c]pyridazin-3-one](/img/structure/B1488146.png)


![2-[3-(Hydroxymethyl)pyrrolidin-1-yl]pyridine-3-carboxylic acid](/img/structure/B1488151.png)
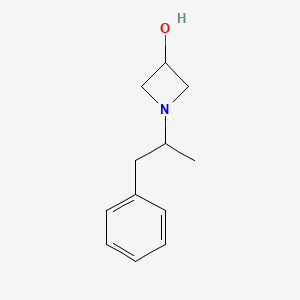

![6-[(2-Fluorophenyl)methyl]pyrimidin-4-amine](/img/structure/B1488155.png)


